2-(4-Fluorophenyl)-2-phenylacetic acid
Description
Contextualization within Medicinal Chemistry and Organic Synthesis Research
In the field of medicinal chemistry, 2-(4-Fluorophenyl)-2-phenylacetic acid is primarily utilized as a key intermediate or building block in the synthesis of more complex pharmaceuticals. chemimpex.com Its structure is particularly relevant in the development of anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com Researchers also employ the compound in biochemical studies to investigate the mechanisms of pain and inflammation, which can help in designing better therapeutic agents. chemimpex.com
The applications extend to the synthesis of potential anticancer agents. For instance, derivatives such as 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org In one study, a series of these acetamide (B32628) derivatives were tested against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that the derivatives showed notable cytotoxic activity, particularly against the PC3 cell line. nih.govsemanticscholar.org
Below is a table summarizing the cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives from the study.
| Compound | Target Cell Line | IC50 (μM) |
| 2b (with m-nitro) | PC3 | 52 |
| 2c (with p-nitro) | PC3 | 80 |
| 2c (with p-nitro) | MCF-7 | 100 |
| Imatinib (Reference) | PC3 | 40 |
| Imatinib (Reference) | MCF-7 | 98 |
| IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Aliabadi et al. nih.govsemanticscholar.org |
In organic synthesis, the stability and reactivity of phenylacetic acid derivatives make them ideal candidates for use in a variety of chemical reactions, contributing to advancements in the field. chemimpex.com The synthesis of the parent compound, phenylacetic acid, is often achieved through the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org
Significance of Fluorinated Phenylacetic Acid Scaffolds in Chemical Biology
The incorporation of fluorine into small molecule scaffolds is a powerful and frequently employed strategy in medicinal chemistry and drug design. nih.govresearchgate.net It is estimated that 20-30% of all modern pharmaceuticals contain at least one fluorine atom. nih.gov The introduction of fluorine into a molecule like phenylacetic acid can profoundly modulate its biological and physicochemical properties. researchgate.net
One of the primary reasons for fluorination is to improve the metabolic stability of a drug candidate. researchgate.net By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can block oxidation by metabolic enzymes, thereby increasing the molecule's half-life in the body. researchgate.net
Furthermore, fluorine can alter key physicochemical properties such as lipophilicity (fat solubility) and basicity (pKa). researchgate.netnih.gov These changes can influence a molecule's absorption, distribution, and ability to permeate cell membranes. nih.gov The high electronegativity of fluorine can also affect the electronic properties of a molecule, which may lead to enhanced binding affinity to a target protein. researchgate.net Recent structural studies of protein-ligand complexes have improved the understanding of non-bonding interactions that involve fluorine, further guiding its use in drug design. researchgate.net The strategic placement of fluorine can therefore be a critical tool for fine-tuning the properties of a lead compound to create a more effective therapeutic agent. nih.gov
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHPRKLZKXQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395060 | |
| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723-69-3 | |
| Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenyl 2 Phenylacetic Acid and Its Research Derivatives
Established Synthetic Routes to 2-(4-Fluorophenyl)-2-phenylacetic Acid
The preparation of this compound relies on fundamental organic reactions tailored to introduce the specific functionalities of the target molecule. Key strategies involve multi-step processes that build upon established precursor chemistry.
A notable method for preparing fluorinated phenylacetic acids involves a two-step sequence of diazotization-addition followed by hydrolysis. google.com This approach is particularly useful for synthesizing derivatives with specific fluorine substitution patterns on the phenyl ring.
The general process can be outlined as follows:
Diazotization-Addition: An appropriately substituted fluoroaniline (B8554772), such as 2,3-difluoroaniline, is treated with a diazotizing agent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. google.com This intermediate is then subjected to an addition reaction with a compound like vinylidene chloride in the presence of a copper-series catalyst and a phase transfer catalyst. google.com This step forms a difluorophenyl trichloroethane intermediate. google.com
Hydrolysis: The resulting trichloromethyl-substituted compound is then hydrolyzed under acidic conditions. google.com This step converts the trichloromethyl group into a carboxylic acid, yielding the final fluoro phenylacetic acid product. google.com
This synthetic route offers a versatile way to access various fluorinated phenylacetic acids by choosing the corresponding fluoroaniline precursor. google.com
The synthesis of phenylacetic acid and its derivatives is well-established, with several common precursor-based methods. The most prevalent industrial and laboratory-scale synthesis involves the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.org This hydrolysis can be performed under either acidic or basic conditions, with acid-catalyzed hydrolysis often being smoother. orgsyn.org For instance, heating benzyl cyanide with a mixture of sulfuric acid and water effectively converts the nitrile group into a carboxylic acid. orgsyn.org
Other synthetic strategies for the phenylacetic acid scaffold include:
The Willgerodt-Kindler Reaction: This reaction transforms acetophenones or styrenes into phenylacetic acids via a phenylacetothiomorpholide intermediate, which is then hydrolyzed. aecenar.com
Carbonation of Grignard Reagents: Benzylmagnesium chloride can be reacted with carbon dioxide (carbonation) to produce phenylacetic acid. orgsyn.org
Oxidation: Direct oxidation of ethylbenzene (B125841) can also yield phenylacetic acid. youtube.com
These foundational methods provide the chemical basis for producing a wide array of substituted phenylacetic acids, which can then serve as starting materials for more complex derivatives.
Synthesis of Novel Derivatives Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for creating novel molecules with potential biological activities. Researchers have successfully incorporated this moiety into various heterocyclic and acyclic structures.
Phenylacetamide derivatives are frequently synthesized by forming an amide bond between a phenylacetic acid precursor and an amine. In the case of derivatives from 2-(4-fluorophenyl)acetic acid, the synthesis typically involves coupling the acid with various substituted anilines. A common procedure uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent such as acetonitrile. nih.gov The acid is first activated by EDC and HOBt, after which the desired aniline (B41778) derivative is added to form the corresponding N-phenylacetamide. nih.gov
This methodology has been used to synthesize a range of 2-(4-fluorophenyl)-N-phenylacetamide derivatives for research purposes, such as evaluating their potential as anticancer agents. nih.govnih.gov Studies have shown that substituents on the N-phenyl ring, such as nitro or methoxy (B1213986) groups, can significantly influence the cytotoxic effects of these compounds against various cancer cell lines. nih.govsemanticscholar.org
Table 1: Examples of Synthesized 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives and their Research Findings
Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of quinazoline (B50416) derivatives can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. mdpi.comopenmedicinalchemistryjournal.com
To incorporate the this compound moiety, the acid would typically be coupled with an amino-functionalized precursor prior to the cyclization step that forms the quinazoline ring. For example, the parent acid could be converted to an acyl chloride and reacted with an aminobenzamide. The resulting intermediate could then undergo cyclization to form a 2-substituted quinazolin-4(3H)-one.
General synthetic strategies for quinazolines that could be adapted include:
Reaction with Aminobenzamides: Reacting 2-aminobenzamide (B116534) with an appropriate acylating agent (derived from the phenylacetic acid) can lead to the formation of 2-substituted quinazolin-4(3H)-ones. mdpi.com
From Anthranilic Acid: Anthranilic acid can be reacted with amides or nitriles to form the quinazoline core. semanticscholar.org
Multi-component Reactions: Efficient one-pot syntheses involving an amine, an aldehyde, and other precursors are also used to generate diverse quinazoline structures. openmedicinalchemistryjournal.com
Research has focused on synthesizing various 2,4-disubstituted quinazolines and evaluating their activities, for instance, as tubulin polymerization inhibitors or for anti-angiogenesis properties. umich.edunih.gov
Morpholine (B109124) is a heterocyclic amine that is a common structural motif in medicinal chemistry. e3s-conferences.org Derivatives are often prepared by N-alkylation or N-acylation of the morpholine ring. researchgate.net
The most direct way to synthesize a morpholine derivative of this compound is through the formation of an amide, specifically a morpholide. This is achieved by reacting the carboxylic acid with morpholine. To facilitate the reaction, the carboxylic acid is usually activated first. Common methods include:
Conversion to an acyl chloride : Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride, which readily reacts with the secondary amine of morpholine.
Use of coupling agents : Similar to the synthesis of phenylacetamides, coupling agents like EDC or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote amide bond formation between the acid and morpholine.
The synthesis often begins by reacting morpholine with a halo-acetyl ester like ethyl chloroacetate (B1199739) to produce an N-substituted morpholine ester, which can then be further modified. researchgate.net These synthetic approaches provide access to a wide variety of compounds where the 2-(4-fluorophenyl)-2-phenylacetyl group is linked to a morpholine ring, enabling exploration of their chemical and biological properties. e3s-conferences.org
Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves multi-step reaction sequences starting from appropriate precursors. A common strategy for preparing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazone intermediates. nih.gov This process typically begins with the condensation of an aryl aldehyde with a thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.gov Subsequent oxidative cyclization of this intermediate, often using an oxidizing agent like ferric chloride, yields the desired 1,3,4-thiadiazole ring system. nih.gov
For instance, to generate derivatives related to this compound, a synthetic pathway could be adapted starting from 4-fluorobenzaldehyde. The aldehyde would first react with N-phenylhydrazinecarbothioamide (phenylthiosemicarbazide) to form (E)-2-(4-fluorobenzylidene)-N-phenylhydrazinecarbothioamide. nih.gov This intermediate can then be cyclized to produce compounds such as 5-(4-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. nih.gov Various substituted hydrazines and benzoyl chlorides can also be used to create a library of diverse thiadiazole derivatives for research purposes. sphinxsai.com
| Step | Reactants | Product | Description |
|---|---|---|---|
| 1 | Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) + Phenylthiosemicarbazide | Thiosemicarbazone Intermediate | Condensation reaction to form the precursor for cyclization. nih.gov |
| 2 | Thiosemicarbazone Intermediate + Oxidizing Agent (e.g., FeCl₃) | 2,5-Disubstituted 1,3,4-Thiadiazole | Oxidative cyclization to form the final heterocyclic ring. nih.gov |
Other Functionalized Analogs for Research Exploration
Beyond thiadiazoles, other functionalized analogs of fluorophenylacetic acids have been synthesized to explore their biological activities. A notable class of derivatives are the 2-(4-fluorophenyl)-N-phenylacetamides, which have been investigated as potential anticancer agents. nih.govsemanticscholar.org
The synthesis of these amide derivatives is typically achieved through a coupling reaction between a carboxylic acid precursor and an aniline derivative. nih.gov In a representative procedure, a compound such as 4-fluorophenylacetic acid is activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like acetonitrile. nih.gov The subsequent addition of a substituted aniline leads to the formation of the corresponding N-phenylacetamide derivative. nih.gov This methodology allows for the creation of a diverse range of analogs by varying the substituents on the aniline component. nih.gov Research has shown that certain substituents, such as nitro groups, can enhance the cytotoxic effects of these compounds against cancer cell lines like PC3 (prostate carcinoma) and MCF-7 (breast carcinoma). nih.gov
| Compound | Substituent on Phenylacetamide | Target Cell Line | Reported IC₅₀ (μM) | Reference Compound (IC₅₀, μM) |
|---|---|---|---|---|
| 2b | m-Nitro | PC3 | 52 | Imatinib (40) nih.gov |
| 2c | p-Nitro | PC3 | 80 | Imatinib (40) nih.gov |
| 2c | p-Nitro | MCF-7 | 100 | Imatinib (98) nih.gov |
Strategies for Enantiopure Synthesis and Chiral Resolution
The preparation of single enantiomers of chiral molecules like this compound is critical for pharmaceutical applications. This can be accomplished either through asymmetric synthesis, which directly creates the desired enantiomer, or by resolving a racemic mixture.
Challenges in Enantiopure Preparation of Fluorophenylacetic Acids
The separation of enantiomers from a racemic mixture presents several challenges. A primary limitation of kinetic resolution—a common technique—is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org This inherent ceiling makes the process inefficient if the unwanted enantiomer cannot be racemized and recycled. tudelft.nl Furthermore, the development of effective resolution methods can be a laborious process, often requiring extensive screening of various chiral resolving agents and reaction conditions to achieve successful separation. nih.gov While well-established methods exist for resolving functional groups like alcohols and carboxylic acids, protocols for other compound classes, such as secondary amines which can be precursors, are comparatively underdeveloped. nih.gov
Kinetic Resolution Methodologies Applied to Related Chiral Amines
Kinetic resolution is a powerful technique for separating racemic mixtures of chiral amines, which can serve as key precursors in more complex syntheses. The principle relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). nih.gov Chiral acylating agents, for example, have been employed to resolve various N-heterocycles like piperidines and morpholines. nih.gov
To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. tudelft.nl DKR combines the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer. tudelft.nl This continuous recycling of the unwanted enantiomer theoretically allows for a 100% yield of the desired enantiomerically pure product. tudelft.nl This approach has been successfully applied to the stereoselective synthesis of chiral β-fluoro amines. cas.cn
Enzymatic Resolution Approaches in Related Compounds
Enzymes are highly effective and stereoselective catalysts for resolving chiral compounds, including those structurally related to this compound. Lipases are particularly versatile and widely used for this purpose. The enzymatic resolution of racemic fluorinated arylcarboxylic acid esters is often accomplished through enantioselective hydrolysis catalyzed by lipases, such as those from Burkholderia cepacia (e.g., Amano PS lipase). mdpi.com In this process, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com Similarly, lipases from Candida antarctica have been used to resolve key piperidine (B6355638) intermediates containing a 4-fluorophenyl group via enantioselective acylation. researchgate.netnih.gov
Other enzymatic strategies involve asymmetric synthesis from prochiral substrates. For example, arylmalonate decarboxylase has been used for the preparative-scale synthesis of (R)-α-fluorophenylacetic acid with high enantiomeric excess (>99% e.e.) from a fluorophenylmalonic acid salt. nih.gov
| Enzyme | Application | Substrate Type | Outcome |
|---|---|---|---|
| Lipase (B570770) (e.g., from Burkholderia cepacia) | Kinetic Resolution | Racemic fluorinated arylcarboxylic acid esters | Enantioselective hydrolysis to yield one enantiopure acid and the opposite unreacted ester. mdpi.com |
| Lipase (from Candida antarctica) | Kinetic Resolution | Racemic N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines | Enantioselective acylation to separate enantiomers. nih.gov |
| Arylmalonate Decarboxylase | Asymmetric Synthesis | Prochiral α-fluorophenylmalonic acid salt | Asymmetric decarboxylation to produce (R)-α-fluorophenylacetic acid. nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the three-dimensional arrangement of atoms. For fluorinated compounds like 2-(4-Fluorophenyl)-2-phenylacetic acid, multinuclear NMR approaches, including ¹H, ¹³C, and ¹⁹F, are particularly powerful.
Proton NMR (¹H NMR) for Structural Elucidation of Derivatives
Proton NMR (¹H NMR) is fundamental for identifying the structure of organic compounds by mapping the chemical environment of hydrogen atoms. In derivatives of this compound, such as amides and esters, ¹H NMR spectra reveal characteristic signals that confirm structural modifications.
The aromatic protons on the phenyl and 4-fluorophenyl rings typically appear as complex multiplets in the region of δ 7.0–7.5 ppm. The methine proton (α-proton) at the stereocenter is a key diagnostic signal, though its chemical shift can vary depending on the derivative. For amide derivatives, the N-H proton signal, which can be a broad singlet, is also an important diagnostic peak. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the protons of the 4-fluorophenyl group typically show signals around δ 7.06-7.30 ppm, while the methylene (B1212753) (-CH2-) protons in related acetamide (B32628) structures appear as a singlet around δ 3.6-3.8 ppm.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Phenylacetic Acid Derivatives
| Compound/Derivative Type | Aromatic Protons (ppm) | α-CH or -CH₂- Protons (ppm) | Other Characteristic Protons (ppm) |
|---|---|---|---|
| Phenylacetic Acid | 7.29-7.37 | 3.52 | - |
| N-(4-Methoxyphenyl)-2-phenylacetamide | 6.82-7.48 | 3.75 | 3.79 (OCH₃), 7.04 (NH) |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | 6.82-7.36 | 3.68 | 3.77 (OCH₃), 7.55 (NH) |
| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 6.80-7.30 | 3.72 | - |
Note: Data are compiled from typical values and specific examples in the literature. bmrb.io Actual chemical shifts can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Structural Elucidation of Derivatives
In derivatives of this compound, the carbonyl carbon (C=O) of the acid or its derivative functionality gives a characteristic signal in the downfield region of the spectrum, typically between δ 168–184 ppm. bmrb.io The carbon atoms of the aromatic rings appear in the δ 115–145 ppm range. The C-F bond causes a large C-F coupling constant, resulting in a splitting of the signal for the carbon directly attached to the fluorine atom and, to a lesser extent, for adjacent carbons. The signal for the α-carbon (the carbon atom bonded to the two phenyl rings and the carbonyl group) is also of diagnostic importance.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Phenylacetic Acid Derivatives
| Compound/Derivative Type | C=O Carbon (ppm) | Aromatic Carbons (ppm) | α-C or -CH₂- Carbon (ppm) |
|---|---|---|---|
| Phenylacetic Acid | 183.8 | 129.2-140.0 | 47.2 |
| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 168.3 | 102.7-163.8 | 24.4 (CH₃) |
| 2-[(3,4,5-Triphenyl)phenyl]acetamide | 173.7 | 126.1-142.7 | 43.0 |
Note: Data are compiled from typical values and specific examples in the literature. bmrb.io Actual chemical shifts can vary based on solvent and experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) for Stereochemical Purity Analysis
For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and powerful technique. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which leads to high resolution and minimal signal overlap. nih.gov These features make ¹⁹F NMR ideal for assessing the stereochemical purity of chiral fluorinated molecules like this compound.
To determine enantiomeric excess (ee), a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is typically added to the NMR sample. This agent interacts differently with the two enantiomers, creating diastereomeric environments. Consequently, the fluorine atoms in the two enantiomers become magnetically non-equivalent and resonate at slightly different frequencies in the ¹⁹F NMR spectrum. The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess. bohrium.comnih.gov Anisotropic media, such as chiral liquid crystals, can also be employed to induce separation of enantiomeric signals in ¹⁹F NMR spectra. rsc.orgresearchgate.net
Application of Chiral Solvating Agents for Stereochemical Analysis via NMR
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to a solution of a racemic or scalemic analyte to facilitate the determination of enantiomeric purity by NMR spectroscopy. CSAs form rapid and reversible diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. rsc.orgunipi.it
This complexation induces a chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers in the NMR spectrum (either ¹H or ¹⁹F). By integrating the separated signals, the enantiomeric ratio can be quantified. This method is often preferred over using chiral derivatizing agents because it is non-destructive, requires no covalent modification of the analyte, and avoids potential issues like kinetic resolution or racemization during derivatization. nih.gov A variety of CSAs have been developed for carboxylic acids, including those based on BINOL-amino alcohols, cinchona alkaloids, and diphenylprolinol, which form hydrogen bonds with the carboxylic acid group. rsc.orgnih.govacs.org
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy is a premier tool for investigating the conformational preferences of flexible molecules in solution. auremn.org.brnih.gov For a molecule like this compound, which has rotational freedom around several single bonds, NMR can provide insights into the dominant spatial arrangements of the phenyl rings and the carboxylic acid group.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. columbia.edunanalysis.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for determining molecular geometry and identifying preferred conformations. columbia.edu For flexible molecules, the observed NOEs are an average of all contributing conformations. By comparing experimental NOE data with theoretical calculations for different possible conformers, researchers can determine the relative populations of these conformers in solution. researchgate.netmdpi.com Additionally, the analysis of scalar coupling constants (J-couplings) can provide information about dihedral angles, further refining the conformational model. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound and its derivatives, the IR spectrum provides a characteristic fingerprint. Key absorptions confirm the presence of the carboxylic acid and the aromatic rings. The C-F bond also has a characteristic stretching vibration. Computational studies, often paired with experimental data, can help provide tentative vibrational assignments. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300–2500 | Broad, Medium |
| Aromatic (C-H) | Stretch | 3100–3000 | Strong |
| Aliphatic (C-H) | Stretch | 3000–2850 | Medium |
| Carbonyl (C=O) | Stretch | 1760–1690 | Strong |
| Aromatic (C=C) | Stretch (in-ring) | 1600–1450 | Medium to Weak |
| Aryl-F (C-F) | Stretch | 1250–1100 | Strong |
| Carboxylic Acid (C-O) | Stretch | 1320–1210 | Strong |
Note: Data compiled from standard IR correlation tables and literature on phenylacetic acid. researchgate.netnist.govvscht.czorgchemboulder.com The exact position and intensity of peaks can be influenced by the molecular environment and physical state.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₁FO₂. This composition gives it a calculated molecular weight of approximately 230.23 g/mol . nih.gov In mass spectrometry, this value corresponds to the molecular ion peak (M⁺), which is typically observed under electron ionization (EI) conditions.
The structure of this compound, featuring two aromatic rings and a carboxylic acid group attached to a central carbon, dictates its fragmentation behavior. Aromatic compounds are known to show strong molecular ion peaks due to the stability of the ring structures. libretexts.org The fragmentation of this molecule is expected to proceed through several key pathways characteristic of carboxylic acids and diaryl compounds.
A primary and highly characteristic fragmentation for carboxylic acids involves the loss of the carboxyl group (-COOH), which has a mass of 45 Da. libretexts.org This cleavage results in a prominent fragment ion at a mass-to-charge ratio (m/z) of 185. This [M-COOH]⁺ fragment corresponds to the stable diphenylmethyl cation (or its fluorinated analogue), which is resonance-stabilized by the two aromatic rings.
Further fragmentation can occur through the cleavage of the bonds connecting the aromatic rings to the central carbon atom. This can lead to the formation of ions corresponding to the phenyl group (C₆H₅⁺, m/z 77) and the fluorophenyl group (C₆H₄F⁺, m/z 95). The loss of a hydroxyl radical (-OH, 17 Da) from the molecular ion, another common pathway for carboxylic acids, would yield a fragment at m/z 213. libretexts.org
The expected key fragmentation data based on the compound's structure is summarized in the table below.
| Fragment Ion | Proposed Structure / Loss | m/z (Mass-to-Charge Ratio) |
| [C₁₄H₁₁FO₂]⁺ | Molecular Ion (M⁺) | 230 |
| [C₁₄H₁₀FO]⁺ | Loss of -OH | 213 |
| [C₁₃H₁₀F]⁺ | Loss of -COOH | 185 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
This interactive table outlines the theoretical mass spectrometry fragmentation of this compound.
X-ray Crystallography for Three-Dimensional Structure Determination
As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its crystal structure, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.
However, if such a study were conducted, it would provide invaluable insights into the molecule's solid-state structure. Key structural features that would be elucidated include:
Conformation: The precise dihedral angles between the phenyl and the 4-fluorophenyl rings relative to the carboxylic acid group. This would reveal any steric hindrance and the preferred spatial orientation of these bulky groups.
Bond Parameters: Exact measurements of the carbon-carbon, carbon-oxygen, carbon-fluorine, and carbon-hydrogen bond lengths and the angles between them.
Intermolecular Interactions: Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. X-ray crystallography would confirm the presence and geometry of such interactions, as well as any other weaker intermolecular forces, like π-π stacking between the aromatic rings, that influence the crystal packing.
The table below summarizes the type of structural data that would be obtained from an X-ray crystallographic analysis of this compound.
| Structural Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | Provides the precise distances between bonded atoms (e.g., C-C, C=O, C-F). |
| Bond Angles | Determines the angles formed between three connected atoms. |
| Torsion Angles | Defines the conformation of the molecule, including the orientation of the phenyl rings. |
| Hydrogen Bonding Geometry | Details the distances and angles of intermolecular hydrogen bonds, likely involving the carboxylic acid groups. |
This interactive table describes the data typically obtained from X-ray crystallography studies.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Conformational Analysis and Reaction Energetics
DFT is also employed to study the energetics of reactions involving 2-(4-Fluorophenyl)-2-phenylacetic acid. This includes calculating the activation energies for various reaction pathways, which helps in understanding the kinetics and mechanisms of its chemical transformations. For example, DFT calculations have been used to investigate the energy profiles of catalytic cycles involving carboxylic acids, providing insights into decarboxylation and other reaction steps. researchgate.net The insights gained from DFT studies on similar molecules, such as other diarylacetic acid derivatives, suggest that the conformational preferences are dictated by a delicate balance of steric and electronic effects. nih.gov
Table 1: Representative DFT-Calculated Properties for Phenylacetic Acid Derivatives Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| Relative Conformational Energy (kcal/mol) | 0 - 5 | Indicates the relative stability of different spatial arrangements of the molecule. |
| Dipole Moment (Debye) | ~2 - 4 | Provides insight into the polarity and intermolecular interactions of the molecule. researchgate.net |
| HOMO-LUMO Gap (eV) | ~5 - 7 | Relates to the chemical reactivity and electronic stability of the compound. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking simulations are crucial for understanding its potential interactions with biological targets, such as enzymes and receptors. These simulations can identify the binding mode and affinity of the compound within the active site of a protein, which is a key step in drug discovery and design. nih.gov
Studies on similar compounds containing fluorophenyl moieties have demonstrated their potential to inhibit various enzymes. For example, fluorinated pyrazole (B372694) derivatives have shown inhibitory potential against Estrogen Receptor α, a target in breast cancer therapy. aip.org The binding affinity is typically quantified by a docking score, which is an estimation of the binding free energy. The interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the target protein. nih.gov
Table 2: Representative Molecular Docking Results for Fluorophenyl-Containing Compounds Against Various Protein Targets Note: The data in this table is illustrative and compiled from studies on analogous compounds to represent typical docking scores and interactions.
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Fluorinated Pyrazole | Estrogen Receptor α (3ERT) | -10.77 aip.org | Hydrophobic interactions, π-π stacking |
| Fluoroquinazolinone | EGFR Kinase | -8.5 to -9.5 nih.gov | Hydrogen bonds, hydrophobic interactions |
| Pyrazoline Derivative | BCATm (2A1H) | -6.898 ijper.org | Hydrogen bonds, π-π stacking |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its interactions with biological membranes or its conformational dynamics in solution. nih.gov These simulations can reveal how the molecule diffuses, partitions, and orients itself in different environments, which is crucial for understanding its bioavailability and mechanism of action.
MD simulations of small aromatic carboxylic acids have been used to investigate their self-assembly and interaction with surfaces. acs.orgresearchgate.net In a biological context, MD simulations can model the binding process of this compound to its target protein, providing insights into the stability of the ligand-protein complex and the role of solvent molecules in the binding process. The simulations can also elucidate changes in the protein's conformation upon ligand binding. nih.gov
Analysis of Stereoelectronic Effects in Reaction Selectivity
Stereoelectronic effects are the effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals. In the context of this compound, these effects can play a significant role in determining the selectivity of its reactions. For example, the presence of the fluorine atom and the phenyl rings can influence the electron distribution in the molecule, which in turn can direct the outcome of a chemical reaction.
The study of stereoelectronic effects is crucial for understanding and predicting the stereoselectivity of reactions such as α-arylation of carboxylic acid derivatives. organic-chemistry.org The interplay of orbital overlap and electrostatic interactions can favor the formation of one stereoisomer over another. While specific studies on the stereoelectronic effects in reactions of this compound are not detailed in the literature, principles derived from studies on other aryl carboxylic acids can be applied. nih.gov For instance, the generation of radical intermediates from aryl carboxylic acids and their subsequent reactions are often governed by subtle stereoelectronic factors. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Substituents on Biological Activity
The nature and position of substituents on the phenyl rings and the acetic acid side chain of the 2-(4-Fluorophenyl)-2-phenylacetic acid scaffold play a pivotal role in modulating its biological activity.
The presence and position of a fluorine atom on the phenyl ring significantly impact the molecule's physicochemical properties and, consequently, its biological activity. The high electronegativity of fluorine can alter the acidity (pKa) of the carboxylic acid group and influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.orgmdpi.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.orgnih.gov
The position of the fluorine atom is critical. For instance, in a series of aryl acetamide (B32628) triazolopyridazines, a fluorine atom at the 4-position of the phenyl ring was found to enhance potency, while substitution at the 2-position led to a significant decrease in activity, likely due to unfavorable steric interactions that alter the molecule's conformation. nih.gov This highlights that the electronic benefits of fluorine substitution must be balanced with potential steric hindrance. The electron-withdrawing nature of fluorine can also create favorable electrostatic interactions with biological targets. nih.govnih.gov
Key Findings on Fluorine Substitution:
Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the electron density of the aromatic ring, influencing binding affinities. rsc.orgnih.gov
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life. nih.gov
Positional Importance: The biological effect of fluorine substitution is highly dependent on its position. While para-substitution is often beneficial, ortho-substitution can introduce steric hindrance that is detrimental to activity. nih.gov
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.govresearchgate.net
Substitutions on the phenyl rings with groups like nitro, methoxy (B1213986), or other halogens can dramatically alter the biological activity profile of 2,2-diphenylacetic acid analogs. These changes are attributable to modifications in the electronic, steric, and hydrophobic properties of the molecule.
Electron-withdrawing groups, such as nitro (NO₂) and halo (F, Cl, Br) groups, generally tend to enhance certain biological activities. For example, in a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy moiety. researchgate.net The nitro group is a strong electron-withdrawing group that can participate in various interactions and may also have intrinsic biological activities. researchgate.netnih.gov Halogen substitutions also show a preference for electron-withdrawing properties in some series of compounds, with chloro and fluoro-substituted analogs often exhibiting high potency. nih.gov
Conversely, electron-donating groups, such as methoxy (OCH₃), can have a different impact. In some instances, methoxy derivatives have shown continued or modulated biological activity. For example, replacing a carbonyl group with a methoxy group in abscisic acid derivatives did not negatively affect their biological activity. nih.gov The presence of methoxy groups can enhance binding affinity and selectivity towards certain biological targets through specific interactions. masterorganicchemistry.com
| Substituent | Position | General Effect on Activity | Rationale |
|---|---|---|---|
| Nitro (NO₂) | para | Often enhances activity (e.g., cytotoxicity) | Strong electron-withdrawing nature, potential for specific interactions. |
| Methoxy (OCH₃) | para | Variable; can maintain or decrease activity depending on the target. | Electron-donating, can influence binding and selectivity. |
| Chloro (Cl) | para | Often enhances activity | Electron-withdrawing, contributes to lipophilicity. |
| Bromo (Br) | para | Often enhances activity | Electron-withdrawing with increased size compared to F and Cl. |
Modifications to the acetic acid side chain, such as the formation of esters or amides, significantly influence the compound's biological activity. These modifications alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic properties.
Esterification of the carboxylic acid group, for instance, can increase lipophilicity. The length of the alkyl chain in the ester can have a varied effect on biological activity. In some cases, increasing the alkyl chain length enhances activity up to a certain point, after which it may decrease. mdpi.comnih.gov This "cutoff" effect is often attributed to a balance between increased membrane permeability and reduced solubility or steric hindrance at the target site.
| Side Chain Modification | Example | Impact on Physicochemical Properties | General Effect on Biological Activity |
|---|---|---|---|
| Esterification | Methyl or Ethyl Ester | Increases lipophilicity, removes acidic proton. | Can enhance cell permeability; activity is dependent on the target. |
| Amide Formation | Primary or Secondary Amide | Introduces hydrogen bond donor/acceptor sites, alters polarity. | Creates new interaction possibilities with biological targets. |
| Alkyl Chain Elongation (in Esters) | Varying length of the alcohol moiety | Systematically increases lipophilicity. | Activity may increase up to a point and then decline (cutoff effect). |
Conformational Preferences and their Relationship to Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformations is key to deciphering its mechanism of action.
Conformational analysis of related diarylacetic acid derivatives has shown that the relative orientation of the two phenyl rings and the acetic acid side chain can be influenced by the substituents present. nih.gov The binding of a ligand to its receptor often induces a specific, "bioactive" conformation. researchgate.net In some cases, the lowest energy conformation in solution is not the one that is active, and the molecule must adopt a higher energy state to bind effectively.
For instance, in studies of amfenac (B1665970), a related nonsteroidal anti-inflammatory drug (NSAID), conformational analysis revealed a rigid structure for the rotation of the acetic acid chain and the central carbonyl group, while other parts of the molecule had more rotational freedom. nih.gov This suggests that a specific spatial arrangement of the key functional groups is necessary for activity. The ability of arachidonic acid, another flexible carboxylic acid, to form packed, curved structures is thought to be crucial for its interactions with proteins. nih.gov Therefore, the conformational flexibility of this compound is likely essential for its ability to adapt to the binding sites of various biological targets.
Correlation of Physicochemical Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
For compounds like this compound and its analogs, several physicochemical descriptors are often found to be important in QSAR models for activities such as anti-inflammatory effects. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). In a QSAR study of amfenac and its analogs, the π-electron density of the HOMO orbital in the second aromatic ring was found to be the most significant parameter for anti-inflammatory activity, suggesting a role for charge transfer in the mechanism of action. nih.gov The electrophilicity index has also been proposed as a useful descriptor of biological activity. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and molar refractivity are often used. Steric factors are crucial as they determine the fit of the molecule in the receptor's binding pocket.
Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (log P), is a key determinant of a drug's ability to cross cell membranes and reach its target. QSAR models for analgesic and anti-inflammatory drugs have shown that hydrophobicity is a prominent factor.
| Descriptor Category | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Electrophilicity index | Governs electrostatic interactions, charge transfer, and reactivity with the biological target. |
| Steric | Molar refractivity (CMR), Molecular volume, Shape indices | Determines the fit of the molecule into the binding site of the receptor. |
| Hydrophobic | Log P (partition coefficient) | Influences membrane permeability, protein binding, and solubility. |
By developing QSAR models that incorporate these descriptors, researchers can gain a deeper understanding of the structural requirements for the desired biological effect and rationally design new analogs of this compound with improved therapeutic profiles.
Pharmacological Activities in in Vitro and Biochemical Research Models
Anticancer and Cytotoxic Activities in Cellular Models
Derivatives of 2-(4-Fluorophenyl)-2-phenylacetic acid, particularly phenylacetamide derivatives, have demonstrated notable anticancer and cytotoxic effects in a range of cancer cell lines. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce cell death.
Antiproliferative Effects in Specific Cancer Cell Lines (e.g., PC3, MCF-7, A549)
Studies have shown that phenylacetamide derivatives of this compound can act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. brieflands.comnih.govsemanticscholar.org The cytotoxic effects of these compounds have also been evaluated against other cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and tested for their cytotoxic activity. nih.gov The results indicated that compounds with a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov Specifically, against the PC3 cell line, compounds 2b and 2c were identified as the most active, with IC50 values of 52 μM and 80 μM, respectively. nih.govnih.gov For the MCF-7 cell line, compound 2c, which has a p-nitro substituent, was the most active, showing an IC50 value of 100 μM. nih.govnih.gov It is worth noting that while these compounds showed activity, they were less potent than the reference drug, imatinib. nih.govnih.gov
Antiproliferative Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cell Line | IC50 (μM) | Reference Drug (Imatinib) IC50 (μM) |
|---|---|---|---|
| 2b | PC3 | 52 | 40 |
| 2c | PC3 | 80 | 40 |
| 2c | MCF-7 | 100 | 98 |
Induction of Apoptosis Pathways in Cancer Cells
The anticancer efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Phenylacetamide derivatives have been investigated for their pro-apoptotic activity in cancer cells. tbzmed.ac.ir Research suggests that these compounds can trigger apoptosis through both internal and external pathways. tbzmed.ac.ir
One study found that a specific phenylacetamide derivative, compound 3d, was highly effective against cancer cells by inducing apoptosis. tbzmed.ac.ir This was achieved through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as an increase in caspase 3 activity. tbzmed.ac.ir The induction of apoptosis by these derivatives has been confirmed through methods such as the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. tbzmed.ac.ir These findings indicate that phenylacetamide derivatives can stimulate both the intrinsic and extrinsic apoptotic pathways in cancer cells. tbzmed.ac.ir
Anti-inflammatory Properties in In Vitro Systems
Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. For instance, the related compound fenclofenac (B1672494) has demonstrated anti-inflammatory activity. nih.gov While direct in vitro anti-inflammatory data for this compound is not extensively detailed in the provided results, the general class of phenylacetic acids is known for such properties. Pyrrole-based compounds, which can be structurally related, have also shown significant anti-inflammatory effects in various models. mdpi.com
Analgesic Effects
The analgesic, or pain-relieving, effects of compounds are often linked to their anti-inflammatory properties. Acetic acid derivatives are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known to possess analgesic effects. mdpi.com Studies on related compounds have demonstrated significant analgesic activity in various experimental models of pain. For example, flusalazine, a benzoic acid derivative, showed a significant analgesic effect in an acetic acid-induced abdominal constriction model in mice. researchgate.netsemanticscholar.org While specific studies on the analgesic effects of this compound were not found, the broader class of compounds to which it belongs is recognized for these properties.
Antimicrobial Potential
Phenylacetic acid (PAA) and its derivatives have shown potential as antimicrobial agents. PAA isolated from Bacillus megaterium L2 demonstrated good antibacterial activity against Agrobacterium tumefaciens T-37, with an IC50 of 0.8038 mg/mL. nih.govresearchgate.net The proposed mechanism of action involves the destruction of cell membrane integrity, damage to cell structures, and interference with cell metabolism and protein synthesis. nih.govresearchgate.net Additionally, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising in vitro antibacterial activities against several plant pathogenic bacteria. mdpi.com
Neuroprotective Activity
Phenolic acids, a broad category that includes phenylacetic acid derivatives, have been reported to have neuroprotective roles. mdpi.com These compounds are of interest for their potential to ameliorate conditions such as neuroinflammation and glutamate-induced toxicity. mdpi.com While direct evidence for the neuroprotective activity of this compound is not specified, the general neuroprotective potential of phenolic acids is an active area of research. mdpi.com
Mechanistic Investigations of Biological Interactions
Enzyme Inhibition Studies
Cyclooxygenase (COX) Inhibition Potential
Research into the anti-inflammatory properties of phenylacetic acid derivatives has included investigations into their ability to inhibit cyclooxygenase (COX) enzymes. While direct and extensive studies specifically on 2-(4-Fluorophenyl)-2-phenylacetic acid's COX inhibition are not widely available in the public domain, related compounds have been evaluated. For instance, 4,5-Diphenyl-4-isoxazolines with a fluorine substituent at the para position of the 4-phenyl ring have been shown to be selective inhibitors of COX-2. nih.gov This suggests that the fluorophenyl moiety can be a key structural feature for COX-2 inhibition. The broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) often function through COX inhibition, and certain derivatives of fenamic acid have demonstrated substrate-selective inhibition of COX-2. nih.gov Further investigation is needed to fully characterize the specific COX inhibitory profile of this compound.
Phospholipase A and Acyltransferase Enzyme Family Inhibition
Currently, there is limited specific information available in the reviewed literature regarding the direct inhibitory effects of this compound on the Phospholipase A and Acyltransferase enzyme families. However, research on related compounds provides some context. For example, a series of neutral diacylglycerol acyltransferase-1 (DGAT1) inhibitors were developed by modifying an acidic starting point, indicating that acidic compounds can serve as a basis for designing acyltransferase inhibitors. rsc.org Given that this compound is a carboxylic acid, its potential to interact with these enzyme families cannot be entirely ruled out and warrants further investigation.
Other Enzyme Modulations (e.g., Carbonic Anhydrases, Acetylcholinesterase)
The interaction of this compound and its derivatives with other enzyme systems has been a subject of study.
Carbonic Anhydrases: Carbonic anhydrases (CAs) are zinc-containing enzymes that play a crucial role in various physiological processes. ankara.edu.trmdpi.com Certain fluorinated phenyl sulfamates have been shown to be potent inhibitors of tumor-associated CA isozymes IX and XII, with some selectivity over the cytosolic forms CA I and II. nih.gov While this does not directly implicate this compound, it highlights the potential for fluorinated phenyl compounds to interact with this class of enzymes. nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. frontiersin.org A derivative of this compound, specifically 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, has been identified as an inhibitor of acetylcholinesterase. nih.gov This compound, with its 4-fluorophenyl moiety, was found to be the most potent inhibitor in its series, suggesting that the fluorophenyl group contributes to its inhibitory activity. nih.gov
Decarboxylation Mechanisms of Related Phenylacetates
Studies on the decarboxylation of phenylacetic acids provide insight into the chemical stability and potential metabolic pathways of these compounds under certain conditions. The decarboxylation of both the acidic and anionic forms of phenylacetic acid follows first-order kinetics. elsevierpure.comresearchgate.net However, the mechanisms differ depending on the form. The associated phenylacetic acid molecule is thought to decarboxylate through the formation of a ring-protonated zwitterion. elsevierpure.comresearchgate.net In contrast, the acid anion is believed to undergo direct decarboxylation to a benzyl (B1604629) anion. elsevierpure.comresearchgate.net The presence of substituents, such as a fluoro group, can influence the reaction rate. elsevierpure.comresearchgate.net
Receptor Binding and Modulation (e.g., GPCRs, Cannabinoid Receptors)
The interaction of compounds with G protein-coupled receptors (GPCRs) is a major area of pharmacological research. nih.govmdpi.com
Cannabinoid Receptors: The cannabinoid CB1 receptor, a type of GPCR, has been a target for allosteric modulators. nih.gov While direct binding studies of this compound to cannabinoid receptors are not extensively documented, the relevance of a fluoro-substituent is noted in the development of other cannabinoid receptor modulators. For example, an electron-withdrawing group like fluoro at the C5 position of an indole (B1671886) scaffold was found to be beneficial for CB1 allosteric modulation. nih.gov The endocannabinoid system, which includes cannabinoid receptors, plays a role in modulating various physiological processes, including neurotransmission. researchgate.net
Modulation of Specific Signaling Pathways (e.g., Apoptosis Regulators)
Phenylacetic acid and its derivatives have been investigated for their potential to modulate signaling pathways, particularly those involved in apoptosis (programmed cell death). nih.gov Phenylacetate itself has been shown to induce differentiation and apoptosis in various cancer cell lines. nih.gov Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against cancer cells, suggesting an ability to trigger apoptotic pathways. nih.gov The pro-apoptotic effects of some compounds are linked to their ability to target regulators of apoptosis. nih.gov Furthermore, the phenylacetic acid catabolic pathway has been implicated in regulating stress responses in certain bacteria, indicating a role for phenylacetic acid derivatives in cellular signaling. asm.orgnih.gov
Interactive Data Table: Enzyme Inhibition
| Compound/Derivative Class | Enzyme Target | Observed Effect | Reference |
| 4,5-Diphenyl-4-isoxazolines (with F substituent) | Cyclooxygenase-2 (COX-2) | Selective Inhibition | nih.gov |
| 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | Inhibition | nih.gov |
| Fluorinated-phenylsulfamates | Carbonic Anhydrases (CA IX, XII) | Potent and Selective Inhibition | nih.gov |
Molecular Interactions with Biological Targets
The biological activity of this compound is intrinsically linked to its structural characteristics, which facilitate effective interactions with various biological targets. chemimpex.com The molecule's architecture, featuring two aromatic rings and a carboxylic acid functional group, allows for a combination of non-covalent interactions within the binding pockets of proteins and enzymes. These interactions are crucial for the molecule's orientation, affinity, and subsequent modulation of the target's function. The key interactions governing its binding are hydrogen bonds and pi-pi stacking, which arise from its specific chemical moieties.
Hydrogen bonds are critical for the specificity and stability of ligand-protein complexes. In this compound, the carboxylic acid group is the primary center for forming these interactions.
Carboxylic Acid Moiety : The carboxylic acid group (-COOH) is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). This dual capability allows it to form strong, directional interactions with polar amino acid residues in a protein's active site. For instance, it can interact with the side chains of residues such as Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, and Glutamine. It can also form hydrogen bonds with the peptide backbone amide and carbonyl groups.
The potential hydrogen bonding interactions are summarized in the table below.
| Functional Group on Compound | Role | Potential Interacting Amino Acid Residues/Moieties |
| Carboxylic Acid (-OH) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Peptide Backbone C=O |
| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Peptide Backbone N-H |
| Fluorine (-F) | Weak Hydrogen Bond Acceptor | Polar N-H or O-H groups on amino acid side chains |
Pi-pi stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental to the stabilization of protein structures and the binding of aromatic ligands. nih.govresearchgate.net this compound possesses two aromatic rings—a phenyl group and a 4-fluorophenyl group—making it well-suited to engage in pi-pi stacking with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Histidine (His).
These interactions can be categorized into two main geometries:
Face-to-Face Stacking : In this arrangement, the two aromatic rings are positioned in a parallel, offset orientation. This geometry is favored over a perfectly eclipsed arrangement to minimize electron repulsion. researchgate.net
T-shaped (or Edge-to-Face) Stacking : Here, the edge of one aromatic ring (the electropositive hydrogen atoms) points towards the face of the other aromatic ring (the electronegative pi-electron cloud).
The fluorine substituent on the 4-fluorophenyl ring alters the electronic distribution of the ring, creating a quadrupole moment that can influence the strength and geometry of the pi-pi interaction compared to an unsubstituted phenyl ring. researchgate.net This can lead to more favorable interactions with specific residues in the binding pocket, contributing to binding affinity and selectivity. The presence of multiple aromatic rings in the compound allows for a network of these interactions, which can significantly stabilize the ligand-protein complex. nih.gov
The table below outlines the potential pi-pi stacking interactions.
| Aromatic Group on Compound | Potential Interacting Aromatic Amino Acids | Possible Geometries |
| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | T-shaped (Edge-to-Face), Parallel-Displaced (Face-to-Face) |
| 4-Fluorophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | T-shaped (Edge-to-Face), Parallel-Displaced (Face-to-Face) |
Biotransformation and Metabolic Pathways Research
Enzymatic Biotransformation of Related Fluorinated Phenylacetic Acids
Research into the enzymatic biotransformation of fluorinated phenylacetic acids often focuses on kinetic resolution, where enzymes selectively act on one enantiomer of a racemic mixture. This is particularly relevant for chiral molecules like 2-(4-Fluorophenyl)-2-phenylacetic acid. Studies on structurally related compounds provide significant insights into the potential enzymatic pathways.
Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic fluorinated 3-arylcarboxylic acid esters. In these reactions, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This process allows for the separation of enantiomers, which can have different biological activities. For instance, the hydrolysis of various fluorinated arylcarboxylic acid ethyl esters using Amano PS lipase (B570770) (from Burkholderia cepacia) consistently results in the formation of (S)-carboxylic acids and the remaining (R)-esters with high enantiomeric purity.
Another key enzyme in the biotransformation of related compounds is Fluoroacetate (B1212596) Dehalogenase (FAcD). This enzyme has been shown to effectively transform derivatives of (RS)-2-fluoro-2-phenylacetic acid. The process involves a kinetic resolution where the enzyme selectively acts on one isomer, leading to the production of the corresponding R-isomer of the fluorocarboxylic acid and (R)-2-hydroxy-2-phenylacetic acid derivatives. This demonstrates a pathway where a fluorinated phenylacetic acid derivative is not only resolved but also defluorinated and hydroxylated.
| Enzyme | Substrate | Transformation Type | Products | Key Finding |
|---|---|---|---|---|
| Amano PS Lipase (Burkholderia cepacia) | Racemic fluorinated 3-arylcarboxylic acid ethyl esters | Enantioselective Hydrolysis | (S)-carboxylic acids and unreacted (R)-esters | High enantiomeric purity of both product and remaining substrate. |
| Fluoroacetate Dehalogenase (FAcD) | (RS)-2-fluoro-2-phenylacetic acid derivatives | Kinetic Resolution / Defluorination / Hydroxylation | R-fluorocarboxylic acids and (R)-2-hydroxy-2-phenylacetic acid derivatives | Demonstrates simultaneous enantioselective transformation and C-F bond cleavage. |
Defluorination Mechanisms in Biological Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, which makes fluorinated compounds highly stable and often resistant to degradation. annualreviews.org However, various microorganisms have evolved enzymatic machinery capable of cleaving this robust bond. The primary mechanisms for microbial defluorination can be categorized as reductive, hydrolytic, and oxidative. nih.govnih.gov
Oxidative Defluorination: This is a common pathway for both aliphatic and aromatic fluorinated compounds. Cytochrome P450 monooxygenases are key enzymes in this process. nih.govnih.gov They catalyze the hydroxylation of a carbon atom, which can be adjacent to or directly attached to the fluorine atom. annualreviews.org In the case of aromatic compounds, hydroxylation of the fluorinated ring can lead to an unstable intermediate that spontaneously eliminates a fluoride (B91410) ion to form a phenol-like metabolite. nih.gov For example, the metabolism of the anesthetic enflurane (B1671288) is catalyzed by cytochrome P-450, which results in oxidative dehalogenation and the release of fluoride ions. researchgate.net
Hydrolytic Defluorination: This mechanism involves the direct substitution of a fluorine atom with a hydroxyl group from water. Fluoroacetate dehalogenases are well-studied examples of enzymes that carry out hydrolytic defluorination. wikipedia.org They catalyze the cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion.
Reductive Defluorination: This process involves the replacement of a fluorine atom with a hydrogen atom and is typically carried out by reductive dehalogenases under anaerobic conditions.
| Mechanism | Key Enzyme Class | Reaction Type | Typical Substrates | Oxygen Requirement |
|---|---|---|---|---|
| Oxidative | Cytochrome P450 Monooxygenases | Hydroxylation followed by F- elimination | Aromatic and aliphatic fluorinated compounds | Aerobic |
| Hydrolytic | Dehalogenases (e.g., Fluoroacetate dehalogenase) | Direct nucleophilic substitution by H2O | Mainly aliphatic fluorinated compounds | Aerobic or Anaerobic |
| Reductive | Reductive Dehalogenases | Replacement of F with H | Highly halogenated compounds | Anaerobic |
The specific mechanism employed by a biological system depends on the structure of the fluorinated compound, the organism, and the environmental conditions, such as the presence or absence of oxygen. nih.gov
Role as Metabolites in Biological Systems
While this compound is utilized as a building block in the synthesis of pharmaceuticals, its direct role as a metabolite of other xenobiotics is not extensively documented in the literature. ucd.ie The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry precisely to block or alter metabolic pathways. tandfonline.com The high stability of the C-F bond means that a carbon atom bearing a fluorine substituent is much less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to a carbon-hydrogen bond. tandfonline.com
Therefore, a 4-fluorophenyl group, such as the one in the title compound, is often incorporated into drug molecules to prevent aromatic hydroxylation at that position. This strategy aims to increase the metabolic stability and bioavailability of the parent compound. researchgate.net
While the direct parent compound is not a widely reported metabolite, the non-fluorinated analog, phenylacetic acid, is a known human metabolite. nih.gov It is formed from the metabolism of various compounds, including 2-phenylethylamine, and is also a product in the metabolic disorder phenylketonuria, arising from the decarboxylation of phenylpyruvate. hmdb.ca Phenylacetone, a related compound, is a known metabolite of amphetamine and methamphetamine, which can be further oxidized to benzoic acid. wikipedia.org
The presence of the fluorine atom in this compound fundamentally alters its potential metabolic fate compared to its non-fluorinated counterpart. While aryl fluorides can undergo oxidative defluorination to yield phenolic metabolites, this process is generally less favored than the metabolism of non-fluorinated aromatic rings. nih.gov Any potential biotransformation of a xenobiotic that could theoretically lead to this compound would be significantly influenced by the stability imparted by the fluorine atom, making its formation as a metabolite less probable than its non-fluorinated analog.
Applications in Drug Discovery and Development
Function as Key Intermediates and Building Blocks for Complex Molecules
In the field of medicinal chemistry, 2-(4-Fluorophenyl)-2-phenylacetic acid is recognized as a valuable intermediate and building block. chemimpex.com Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of more complex molecular structures. The structure of this compound, an aromatic carboxylic acid, allows it to effectively interact with biological targets, positioning it as a crucial starting material in the synthesis of novel pharmaceuticals. chemimpex.com
Its utility is particularly noted in the development of analgesic and anti-inflammatory drugs. chemimpex.com The phenylacetic acid framework is a core component of many well-known pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and flurbiprofen. mdpi.com Researchers utilize compounds like this compound as a starting point, modifying its structure to create new derivatives with potentially enhanced efficacy or improved pharmacological profiles. chemimpex.com The presence of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins, making it a desirable feature in drug design.
Development of Novel Therapeutic Agents based on Phenylacetic Acid Scaffolds
The phenylacetic acid scaffold has been extensively explored for the development of new therapeutic agents across various disease areas. Phenylacetic acid and its related aromatic fatty acids have demonstrated anti-proliferative effects on a variety of human cancer cell lines. nih.gov
One area of significant research is in oncology. Scientists have synthesized and screened derivatives of this compound, specifically 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, for their potential as anticancer agents. nih.govnih.gov In one study, these compounds were evaluated for their in-vitro cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.govnih.gov The results indicated that derivatives featuring a nitro moiety (compounds 2a-2c) exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety (compounds 2d-2f). nih.govnih.gov
| Compound | Substituent | PC3 Cell Line | MCF-7 Cell Line |
|---|---|---|---|
| 2b | m-nitro | 52 | N/A |
| 2c | p-nitro | 80 | 100 |
| Imatinib (Reference) | - | 40 | 98 |
Data sourced from Aliabadi et al., 2013. nih.govnih.gov
Beyond cancer, the phenylacetic acid scaffold is a key component in the design of drugs for other conditions. By employing a scaffold design approach, researchers identified 4-aminomethylphenylacetic acid as having a desirable profile for modulating γ-secretase, a key enzyme implicated in Alzheimer's disease. nih.gov Further studies on substituted benzyloxyphenylacetic acids have been conducted to evaluate their potential as aldose reductase inhibitors, which are relevant for treating diabetic complications. nih.gov These studies highlight the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic function for biological activity. nih.gov
Lead Compound Optimization Strategies
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its primary characteristics, such as potency, selectivity, and pharmacokinetic properties. danaher.com The phenylacetic acid scaffold, including that of this compound, serves as an excellent starting point for such optimization efforts. researchgate.net
A key strategy in lead optimization is the study of structure-activity relationships (SAR), which analyzes how specific structural modifications affect the biological activity of the molecule. numberanalytics.com For instance, in the development of novel sodium channel blockers, a SAR study was conducted on a series of phenylacetamides. ebi.ac.uk While the diphenylacetic acid portion of the lead molecule was kept constant, the amine portion and the amide alkyl linkage were systematically modified. ebi.ac.uk This allowed researchers to determine that a three-carbon spacer between the amide and amine was optimal and that increasing the lipophilicity of the amine portion tended to increase the Na+ channel blockade activity. ebi.ac.uk
Similarly, in an effort to develop potent inhibitors of the steroid 5α-reductase enzyme, a known inhibitor was used as a starting point for structural modifications, leading to the synthesis of novel phenylacetic acid derivatives. researchgate.net This process of direct chemical manipulation of functional groups and adjusting ring systems is a fundamental approach in lead optimization. danaher.com By making targeted changes to the lead compound, scientists can enhance desired properties and reduce undesirable ones, moving the compound closer to becoming a viable clinical candidate. medchemexpress.com
Advanced Analytical Methodologies in Research
Development of Methods for Compound Detection and Quantification
Currently, there are no specific, validated analytical methods published in peer-reviewed literature for the detection and quantification of 2-(4-Fluorophenyl)-2-phenylacetic acid. While general analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of phenylacetic acid derivatives, the specific parameters for this compound—including column type, mobile phase composition, gradient elution programs, and detector settings—have not been documented. Without such studies, data tables illustrating method validation parameters like linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy cannot be generated.
Impurity Profiling and Characterization
Detailed impurity profiling and characterization for this compound is not available in the public domain. The identification of process-related impurities (such as unreacted starting materials or by-products from the synthetic route) and degradation products requires dedicated studies, typically involving hyphenated techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), followed by the isolation and structural elucidation of unknown compounds using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Information regarding the identity, origin, and acceptable limits of potential impurities specific to the manufacturing process of this compound has not been published. Consequently, a data table of known and potential impurities with their structures and characterization data cannot be compiled.
Q & A
Q. Critical Considerations :
- Side Reactions : Competitive halogen displacement or over-reduction may occur. Use controlled stoichiometry (e.g., 1:1 molar ratio for AlCl₃) and low temperatures (0–5°C) during acylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from biphenyl byproducts .
How should researchers interpret conflicting NMR data for this compound?
Advanced Research Question
Conflicts often arise from:
- Diastereotopic Protons : The two phenyl groups create a chiral center, splitting signals in . Use or to resolve overlapping peaks .
- Fluorine Coupling : The nucleus splits adjacent proton signals. Acquire (if available) or decouple fluorine during acquisition .
Validation : Compare with computational simulations (e.g., DFT-based NMR prediction) or literature analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .
What methods are optimal for determining enantiomeric purity of chiral derivatives of this compound?
Advanced Research Question
Chiral Chromatography :
Q. Mosher’s Ester Analysis :
- React the acid with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters.
- Analyze shifts of the ester derivatives; Δδ > 0.1 ppm confirms enantiomeric excess .
How can researchers optimize reaction yields for large-scale synthesis?
Advanced Research Question
Key Factors :
- Catalyst Loading : Increase AlCl₃ to 1.2 equivalents to drive Friedel-Crafts completion, but avoid excess to prevent tar formation .
- Solvent Choice : Dichloromethane improves acylation efficiency over toluene due to higher polarity .
- Workflow : Use flow chemistry for continuous reduction, reducing batch variability .
Yield Monitoring : Track intermediates via inline FTIR or HPLC (C18 column, 254 nm UV detection) .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact, as phenylacetic acid derivatives can cause irritation .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., SOCl₂ if generating acyl chlorides) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
How do researchers resolve discrepancies in mass spectrometry (MS) data for this compound?
Advanced Research Question
Common Issues :
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may dominate. Use acidic mobile phases (0.1% formic acid) in LC-MS to promote protonation .
- In-source Fragmentation : Lower ionization energy (e.g., ESI voltage < 4 kV) preserves the molecular ion peak .
Validation : Cross-check with high-resolution MS (HRMS). Expected m/z for C₁₄H₁₁FO₂: 248.0743 ([M-H]⁻) .
What strategies are effective for purifying this compound from reaction mixtures?
Basic Research Question
- Recrystallization : Use ethanol/water (7:3) at 60°C; cooling to 4°C yields >95% pure crystals .
- Acid-Base Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove unreacted starting materials .
Purity Assessment : Melting point analysis (lit. range 69–70°C for analogs) and HPLC (≥98% area) .
How can metabolic stability of this compound be evaluated in preclinical studies?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .
- Phase I Metabolism : Identify hydroxylated metabolites using or HRMS. The 4-fluorophenyl group is resistant to CYP450 oxidation, enhancing stability .
What computational tools predict the physicochemical properties of this compound?
Basic Research Question
- LogP Calculation : Use MarvinSketch or ACD/Labs. Predicted logP ≈ 3.2 (similar to 2-Cyclobutyl-2-phenylacetic acid) .
- pKa Estimation : The carboxylic acid group has a pKa ~2.8 (calculated via ChemAxon), requiring buffered solutions for solubility studies .
How do researchers address low solubility in aqueous media for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
